3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-1-3-11(4-2-10)17-8-9-5-6-16-7-9;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCVNHRMKSEKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been shown to target the serotonin reuptake transporter protein.
Mode of Action
It is known that similar compounds, such as fluoxetine, interact with their targets by blocking the reuptake transporter protein, which is located in the presynaptic terminal.
Biochemical Pathways
It is known that similar compounds, such as fluoxetine, affect the serotonin pathway.
Biological Activity
3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. The trifluoromethyl group is known to enhance the biological properties of various compounds, making it a focal point in medicinal chemistry.
- Molecular Formula : CHClFNO
- Molecular Weight : 281.70 g/mol
- CAS Number : 1219963-75-3
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its antimicrobial properties against resistant strains and its potential anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl moiety exhibit significant antibacterial activity. For instance, studies have demonstrated that derivatives with similar structures show efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |
|---|---|---|
| This compound | 25.9 | 12.9 |
The minimum inhibitory concentrations (MICs) suggest that this compound possesses both bacteriostatic and bactericidal properties, as evidenced by the equal values of minimum bactericidal concentrations (MBCs) to MICs, indicating effective killing of bacteria at these concentrations .
Anti-inflammatory Potential
In vitro studies have assessed the anti-inflammatory effects of this compound by measuring its impact on NF-κB activity, a critical transcription factor in inflammatory responses. The results indicated that certain derivatives could modulate NF-κB activity, enhancing or diminishing its activity based on the specific substituents present on the phenyl ring.
- Key Findings :
Case Studies
-
Antimicrobial Efficacy Against MRSA :
A study involving various derivatives tested their efficacy against clinical isolates of MRSA. The findings revealed that some compounds exhibited MIC values as low as 12.9 μM, underscoring their potential as therapeutic agents against resistant bacterial strains . -
Inflammatory Response Modulation :
In another study examining the modulation of NF-κB, it was found that certain derivatives significantly altered NF-κB activity, suggesting a possible pathway for developing anti-inflammatory drugs based on this compound .
Scientific Research Applications
The compound 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride (CAS Number: 1219963-75-3) is a chemical compound with potential applications in various scientific research fields. This article will explore its applications, focusing on medicinal chemistry, pharmacology, and material science.
Medicinal Chemistry
Antidepressant Activity
Research has indicated that pyrrolidine derivatives exhibit antidepressant-like effects. The trifluoromethyl group in this compound may enhance its pharmacological profile by increasing lipophilicity, potentially leading to improved blood-brain barrier penetration. Studies have suggested that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Pharmacology
Neuropharmacological Studies
The unique structure of this compound makes it a candidate for studying neuropharmacological mechanisms. Its ability to interact with various receptors could be explored in models of anxiety and depression.
Case Study: Trifluoromethyl Phenoxy Derivatives
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of trifluoromethyl phenoxy derivatives in treating central nervous system disorders. The findings suggest that modifying the phenyl ring with trifluoromethyl groups can lead to increased potency and selectivity for specific receptor subtypes.
Material Science
Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance. Research indicates that using this compound as a building block could lead to innovative materials with tailored functionalities for applications in coatings and adhesives.
Data Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, or functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine Hydrochloride (III-f)
- Molecular Formula: C₁₂H₁₃ClF₃NO₂S
- Molecular Weight : 333.75 g/mol
- Key Differences: Replaces the phenoxymethyl group with a sulfonylmethyl group, introducing a stronger electron-withdrawing sulfonyl moiety. Exhibits distinct NMR shifts (e.g., δ 8.18–8.00 ppm for aromatic protons) compared to the parent compound’s ether-linked structure . Lower synthesis yield (50%) compared to other analogs, likely due to sulfonation challenges .
3-Methyl-3-[4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride
- Molecular Formula : C₁₂H₁₄ClF₃N
- Molecular Weight : 265.70 g/mol
- Key Differences: Incorporates a methyl group directly on the pyrrolidine ring, increasing steric hindrance. Used as a building block for drug discovery, emphasizing its role in sp³-rich scaffolds .
3-[3-Methoxy-4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride
- Molecular Formula: C₁₂H₁₅ClF₃NO
- Molecular Weight : 281.70 g/mol
- Key Differences :
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences: Replaces pyrrolidine with a piperidine ring, increasing ring size and conformational flexibility.
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 365.83 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The trifluoromethyl group in all analogs enhances metabolic stability and electron-withdrawing properties, but its position (para vs. meta) fine-tunes reactivity .
- Steric Influence : Methyl or diphenylmethoxy substituents increase steric bulk, affecting binding affinity in receptor-ligand systems .
- Therapeutic Potential: Paroxetine’s success underscores the importance of aromatic ethers in CNS drugs, a feature shared with the parent compound but unexplored in its analogs .
Preparation Methods
Preparation of the Phenoxymethyl Intermediate
A key precursor is the 4-(trifluoromethyl)phenoxy methyl compound, which can be prepared by:
Reacting 4-(trifluoromethyl)phenol with formaldehyde or chloromethyl methyl ether in the presence of a base (e.g., potassium hydroxide or sodium hydride) to form the chloromethyl ether intermediate.
Alternatively, epichlorohydrin can be employed to generate the glycidyl ether intermediate, which is then opened by nucleophilic attack.
Nucleophilic Substitution with Pyrrolidine
The phenoxymethyl intermediate bearing a good leaving group (e.g., chloride) is reacted with pyrrolidine under reflux in solvents such as acetonitrile or ethanol.
The reaction proceeds via an SN2 mechanism, where pyrrolidine attacks the methylene carbon, displacing the leaving group and forming the desired 3-{[4-(trifluoromethyl)phenoxy]methyl}pyrrolidine.
Reaction conditions typically involve mild heating (50–80°C) and a stoichiometric or slight excess of pyrrolidine to drive the reaction to completion.
Formation of Hydrochloride Salt
The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid.
The resulting hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol chloromethylation | 4-(Trifluoromethyl)phenol, formaldehyde, KOH | Basic aqueous or alcoholic medium |
| Epichlorohydrin reaction | 4-(Trifluoromethyl)phenol, epichlorohydrin, base | Forms glycidyl ether intermediate |
| Nucleophilic substitution | Phenoxymethyl chloride intermediate, pyrrolidine | Solvent: ethanol or acetonitrile; 50–80°C |
| Salt formation | HCl gas or concentrated HCl, solvent (ethanol) | Yields stable hydrochloride salt |
Research Findings and Analysis
Trifluoromethyl group incorporation enhances the compound’s metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications. The use of trifluoromethanesulfonic reagents in the preparation of trifluoromethylated phenol intermediates has been reported as an effective method.
The nucleophilic substitution step is critical; optimization of solvent, temperature, and molar ratios impacts yield and purity. Typical yields reported range from 70% to 90% under optimized conditions.
Conversion to the hydrochloride salt improves compound handling and biological activity consistency.
Industrial scale synthesis may utilize continuous flow reactors to improve reproducibility and safety, especially during chloromethylation and nucleophilic substitution steps.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Chloromethylation of phenol | Using formaldehyde and base | Simple, high yield | Handling of formaldehyde, side reactions |
| Epichlorohydrin route | Reaction with epichlorohydrin and base | Cleaner reaction, fewer by-products | Requires control of epoxide ring-opening |
| Nucleophilic substitution | Pyrrolidine substitution on chloromethyl intermediate | Straightforward, good yields | Requires careful control to avoid over-alkylation |
| Hydrochloride salt formation | Treatment with HCl | Stabilizes compound, improves solubility | Requires control of moisture and acid strength |
Additional Notes
The preparation methods for related compounds such as 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride provide insight into analogous synthetic strategies, highlighting multi-step reactions involving phenol derivatives, epichlorohydrin, and pyrrolidine nucleophiles.
While direct literature specifically detailing this compound is limited, patents and related synthetic procedures for trifluoromethylated phenol ethers and pyrrolidine derivatives provide a robust framework for synthesis.
The use of trifluoromethanesulfonic reagents and organic bases in the preparation of trifluoromethylated phenol intermediates is well documented and forms a reliable foundation for the synthesis of the target compound.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) principles to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental runs while identifying critical factors influencing yield and purity . Purification steps may include recrystallization in polar aprotic solvents (e.g., acetonitrile) or chromatography using silica gel modified with trifluoroacetic acid to enhance separation of polar intermediates .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Use -NMR to confirm the presence and position of the trifluoromethyl group, as shifts around -60 ppm are typical for -CF .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and detect impurities (<0.5% threshold) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the pyrrolidine ring conformation and phenoxy group orientation .
Q. How should researchers handle discrepancies in reported biological activity data for this compound?
- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on assay conditions (e.g., cell line variability, IC measurement protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) and apply statistical rigor (e.g., Grubbs’ test to exclude outliers, ANOVA for inter-lab variability) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) using homology-modeled receptors to prioritize synthetic analogs with improved binding free energies (<-10 kcal/mol threshold) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) early in optimization .
Q. How can researchers resolve contradictions in the compound’s mechanism of action across different studies?
- Methodological Answer : Apply systems biology approaches:
- CRISPR-Cas9 Screening : Knock out putative targets (e.g., GPCRs, ion channels) in relevant cell models to isolate primary vs. off-target effects .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map signaling pathway perturbations, comparing results across experimental conditions (e.g., dose-response, time courses) .
Q. What advanced separation techniques improve the scalability of enantiomeric resolution for chiral derivatives?
- Methodological Answer :
- Chiral SFC : Supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak IA-3) achieves baseline separation (Rs >1.5) under 150 bar CO/methanol conditions .
- Membrane Cascades : Multi-stage tangential flow filtration with chiral selectors (e.g., β-cyclodextrin) enhances enantiomeric excess (ee >99%) while reducing solvent waste .
Q. How does the compound’s stability under physiological conditions influence in vivo experimental design?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (HO), and light (ICH Q1B guidelines) to identify degradation pathways .
- PK/PD Modeling : Use non-compartmental analysis (NCA) to correlate plasma half-life (t) with dosing intervals, adjusting formulations (e.g., PEGylation) to extend exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
